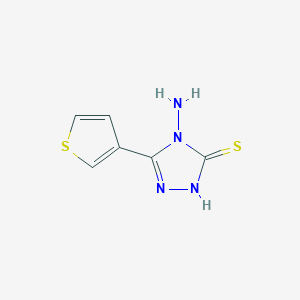

4-アミノ-5-(3-チエニル)-4H-1,2,4-トリアゾール-3-チオール

説明

4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H6N4S2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤

4-アミノ-5-(3-チエニル)-4H-1,2,4-トリアゾール-3-チオール: とその誘導体は、抗菌剤としての可能性について研究されています。 研究によると、これらの化合物は、細菌や真菌を含むさまざまな微生物種に対して有意な活性を示すことが明らかになっています 。作用機序は、多くの場合、微生物細胞壁合成の阻害または病原体内の必須酵素の阻害に関係しています。

抗癌研究

トリアゾールチオール系を含むチオフェン誘導体は、抗癌特性について研究されています。それらは、さまざまな癌細胞株に対して細胞毒性を示すことが判明しています。 これらの化合物は、アポトーシスを誘導したり、細胞増殖を阻害したりすることで作用すると考えられています 。現在、癌細胞に対する選択性と効力を向上させるために、これらの分子を最適化するための研究が進められています。

有機半導体

エレクトロニクス分野では、4-アミノ-5-(3-チエニル)-4H-1,2,4-トリアゾール-3-チオールのようなチオフェン系分子は、半導体特性のために重要です。それらは、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の開発に使用されています。 これらの電子特性は、チオフェンコアを修飾することで調整でき、さまざまな用途に適しています .

腐食防止

これらのチオフェン誘導体の工業的用途には、腐食防止剤としての使用が含まれます。硫黄を含む複素環は、金属上に保護層を形成し、酸化による損傷を防ぎ、材料の寿命を延ばします。 これは、金属部品が腐食しやすい過酷な工業環境で特に役立ちます .

材料科学

チオフェン化合物は、材料科学、特に特定の所望の特性を持つ先進材料の製造において不可欠です。それらは、安定性、導電率、柔軟性を向上させるためにポリマーに組み込むことができます。 これは、コーティング、センサー、およびその他のハイテク材料での使用に適しています .

薬理学的研究

4-アミノ-5-(3-チエニル)-4H-1,2,4-トリアゾール-3-チオールを含むチオフェン誘導体の薬理学的特性は多岐にわたります。それらは、抗炎症剤、抗高血圧剤、および抗アテローム性動脈硬化症剤としての可能性について調査されています。 チオフェンの構造的柔軟性により、さまざまな薬理学的に活性な化合物の開発が可能になります .

作用機序

Target of Action

They can interact with various enzymes and receptors in the body, including those involved in inflammation, cancer, and microbial infections .

Mode of Action

This can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Triazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Based on the known effects of similar compounds, it could potentially have anti-inflammatory, anticancer, or antimicrobial effects .

生物活性

4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 1092308-10-5) is a heterocyclic compound known for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol is C₆H₆N₄S₂. It features a thienyl group which enhances its biological activity. The compound is characterized by the presence of both amino and thiol functional groups, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 4-amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol derivatives against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of triazole compounds against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger). The disc diffusion method was employed for this assessment.

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 4.60 | 3.90 | 2.60 |

| 4.4c | 4.30 | 3.70 | 4.20 | 3.10 |

| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 |

| 4.4f | - | - | - | 6.00 |

| 4.4j | - | - | - | 7.50 |

The results indicated that compounds such as 4.4d and 4.4j exhibited remarkable antimicrobial activity, particularly against S.aureus and C.albicans respectively .

Antioxidant Activity

The antioxidant potential of the compound has also been investigated using various assays.

Free Radical Scavenging Assay

In a study assessing the free radical scavenging ability of related triazole compounds, it was found that derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant antioxidant activity with an IC50 value of M in the DPPH assay . This suggests that thienyl-substituted triazoles may possess enhanced antioxidant properties due to their structural characteristics.

Therapeutic Potential

The unique structure of 4-amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol indicates potential therapeutic applications beyond antimicrobial and antioxidant activities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of triazole derivatives has revealed that modifications to the thienyl group can significantly influence biological activity. For instance, substituents that enhance electron-donating properties tend to improve both antimicrobial and antioxidant activities .

特性

IUPAC Name |

4-amino-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-1-2-12-3-4/h1-3H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITYWJCEOCCZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。